molecular formula C11H9NO5 B2854806 (Z)-4-(3-carboxyacrylamido)benzoic acid CAS No. 5432-04-2

(Z)-4-(3-carboxyacrylamido)benzoic acid

Cat. No. B2854806
CAS RN: 5432-04-2
M. Wt: 235.195
InChI Key: KDCFOKATFSLHQS-WAYWQWQTSA-N
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Description

Benzoic acid is an aromatic carboxylic acid naturally present in plant and animal tissues, which can also be produced by microorganisms . It and its derivatives, such as salts, alkyl esters, parabens, benzyl alcohol, benzaldehyde, and benzoyl peroxide, are commonly used as antibacterial and antifungal preservatives and as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products .


Molecular Structure Analysis

The UV-vis spectra of benzoic acid, the simplest aromatic carboxylic acid, in aqueous solutions at varying pH and in the presence of salts have been measured experimentally . Quantum chemical calculations for small cluster models of benzoic species (benzoic acid and benzoate anion) with water molecules have been carried out .

Scientific Research Applications

Drug Discovery

This compound plays a significant role in the field of drug discovery. Its structure allows for the creation of various derivatives that can be used as intermediates in pharmaceutical synthesis. For instance, it can undergo decarboxylative hydroxylation to synthesize phenols , which are valuable building blocks in natural products and functional materials. Additionally, its derivatives have been explored for their potential in synthesizing thiazolidinone-based compounds, which exhibit a wide range of pharmacological properties .

Polymer Synthesis

In polymer chemistry, carboxylic acids like 4-[(2Z)-3-CARBOXYPROP-2-ENAMIDO]BENZOIC ACID are utilized as monomers or catalysts in the synthesis of polymers. They can assist in the modification of surfaces of nanoparticles and nanostructures, such as carbon nanotubes and graphene, which are integral in the production of polymer nanomaterials . This compound’s carboxylic group can also participate in ring-opening (co)polymerization processes, contributing to the development of biodegradable and biocompatible polymeric materials .

Catalysis

The carboxylic acid group within this compound can be involved in catalytic processes. For example, it can be used in palladium-catalyzed reactions for the step-down reduction of carboxylic acids to aromatic hydrocarbons . This type of catalysis is crucial for the direct defunctionalization of pharmaceuticals and natural products, offering a traceless process under mild conditions.

Nanotechnology

In the realm of nanotechnology, this compound can be used to modify the surface of graphene oxide, which is a material with numerous applications in chemistry, biology, material sciences, and catalysis . The carboxylic acid functionality can aid in promoting the dispersion and incorporation of metallic nanoparticles or carbon nanostructures.

properties

IUPAC Name

4-[[(Z)-3-carboxyprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCFOKATFSLHQS-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(3-carboxyacrylamido)benzoic acid

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